Phosphonoacetic Acid

Description

Phosphonoacetate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound is an antiviral agent with activity against herpes simplex viruses and other members of the herpes virus family. This compound inhibits viral DNA polymerase and inhibits the synthesis of viral DNA.

FOSFONET is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

A simple organophosphorus compound that inhibits DNA polymerase, especially in viruses and is used as an antiviral agent.

See also: Cidofovir (related); Fosfonet Sodium Anhydrous (active moiety of).

Properties

IUPAC Name |

2-phosphonoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5O5P/c3-2(4)1-8(5,6)7/h1H2,(H,3,4)(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUYJLQHKOGNDPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

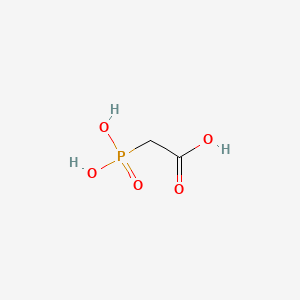

C(C(=O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045107 | |

| Record name | Phosphonoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; Odorless and hygroscopic; [Alfa Aesar MSDS], Solid | |

| Record name | Phosphonoacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16604 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Phosphonoacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004110 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

392 mg/mL at 0 °C | |

| Record name | Phosphonoacetic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02823 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phosphonoacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004110 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00000067 [mmHg] | |

| Record name | Phosphonoacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16604 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4408-78-0, 36983-81-0 | |

| Record name | Phosphonoacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4408-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonoacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004408780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonoacetic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02823 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acetic acid, phosphono- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18205 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphonoacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.327 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Disodium hydrogen phosphonatoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.436 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHOSPHONOACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N919E46723 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phosphonoacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004110 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

143-146 °C, 143 - 146 °C | |

| Record name | Phosphonoacetic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02823 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phosphonoacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004110 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Synthesis of Phosphonoacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary chemical synthesis methods for phosphonoacetic acid (PAA), a compound of significant interest in medicinal chemistry and drug development. This document details the core synthetic pathways, providing in-depth experimental protocols, quantitative data for comparison, and visual representations of the chemical processes.

Introduction

This compound is a well-known antiviral agent that functions by inhibiting viral DNA polymerase. Its synthesis is a critical process for the development of antiviral therapeutics. The most prevalent and industrially viable method for PAA synthesis involves a two-step process: the Michaelis-Arbuzov reaction to form a trialkyl phosphonoacetate intermediate, followed by hydrolysis to yield the final product. An alternative, though less common, route involves the reaction of phosphorus trichloride with a haloacetic acid derivative. This guide will delve into the specifics of these synthetic strategies.

Primary Synthesis Route: Michaelis-Arbuzov Reaction and Subsequent Hydrolysis

The dominant pathway for this compound synthesis leverages the robust and versatile Michaelis-Arbuzov reaction. This method is favored for its high efficiency and adaptability. The overall process can be logically divided into two key stages:

-

Formation of Triethyl Phosphonoacetate: Triethyl phosphite reacts with an ethyl haloacetate (typically ethyl chloroacetate or ethyl bromoacetate) to form triethyl phosphonoacetate.

-

Hydrolysis of Triethyl Phosphonoacetate: The ester groups of triethyl phosphonoacetate are hydrolyzed to yield this compound.

Signaling Pathway for the Primary Synthesis Route

Caption: Overall workflow of the primary synthesis route for this compound.

Quantitative Data for the Primary Synthesis Route

| Step | Reactants | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 1. Michaelis-Arbuzov Reaction | Triethyl phosphite, Ethyl chloroacetate | Tetrabutylammonium iodide | 90-120 | 12-16 | >95 (conversion) | 90-95 (crude) | [1] |

| 2. Acidic Hydrolysis | Triethyl phosphonoacetate, Concentrated HCl | - | Reflux | 18-24 | High | >98 (after purification) | [2] |

| 2. Silylation-Methanolysis | Triethyl phosphonoacetate, Bromotrimethylsilane (BTMS), Methanol | - | 60 | 0.5 | 99 | High | [3] |

Detailed Experimental Protocols

Objective: To synthesize triethyl phosphonoacetate from triethyl phosphite and ethyl chloroacetate.

Materials:

-

Triethyl phosphite

-

Ethyl chloroacetate

-

Tetrabutylammonium iodide (catalyst)

-

Reaction vessel with reflux condenser and nitrogen inlet

-

Heating mantle

-

Distillation apparatus

Procedure: [1]

-

Charge the reaction vessel with ethyl chloroacetate and a catalytic amount of tetrabutylammonium iodide (e.g., weight ratio of ethyl chloroacetate to catalyst of 1:0.02).

-

Heat the mixture to 90°C under a nitrogen atmosphere.

-

Slowly add triethyl phosphite to the reaction mixture over 6-8 hours, maintaining the internal temperature between 90-110°C.

-

After the addition is complete, increase the temperature to 110-120°C and maintain for an additional 6-8 hours to ensure the reaction goes to completion.

-

The byproduct, ethyl chloride, can be collected using a cold trap.

-

The crude triethyl phosphonoacetate is then purified by vacuum distillation.

Objective: To hydrolyze triethyl phosphonoacetate to produce this compound.

Method A: Acidic Hydrolysis [2]

Materials:

-

Triethyl phosphonoacetate

-

Concentrated hydrochloric acid (20-35%)

-

Reaction vessel with reflux condenser

-

Heating mantle

-

Crystallization dish

Procedure:

-

In a round-bottom flask, combine triethyl phosphonoacetate with an excess of concentrated hydrochloric acid.

-

Heat the mixture to reflux and maintain for 18-24 hours.

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC or NMR).

-

Once the reaction is complete, cool the solution and remove the excess HCl and water under reduced pressure.

-

The resulting crude this compound can be purified by recrystallization, for example, from an acetone-water or acetonitrile-water solvent system.[4]

Method B: Silylation-Methanolysis (McKenna Synthesis) [3]

Materials:

-

Triethyl phosphonoacetate

-

Bromotrimethylsilane (BTMS)

-

Acetonitrile (ACN)

-

Methanol

-

Reaction vessel with a reflux condenser and protected from moisture

-

Microwave reactor (optional, can accelerate the reaction)

Procedure:

-

Dissolve triethyl phosphonoacetate in acetonitrile in a dry reaction vessel under a nitrogen atmosphere.

-

Add a twofold excess of bromotrimethylsilane (BTMS).

-

Heat the mixture to 60°C for 30 minutes. The reaction can be performed using conventional heating or a microwave reactor for faster results.

-

After cooling, remove the solvent and any excess BTMS under reduced pressure.

-

Add an excess of methanol to the residue and stir for 10 minutes at room temperature to effect methanolysis.

-

The this compound can be isolated by removing the methanol under vacuum. Further purification can be achieved by recrystallization.

Alternative Synthesis Route: From Phosphorus Trichloride

An alternative, though less frequently employed, method for this compound synthesis involves the reaction of phosphorus trichloride with a suitable carboxylic acid derivative. This route can be advantageous in certain contexts but often involves harsher conditions.

Logical Relationship for the Alternative Synthesis Route

Caption: Simplified logical diagram of the alternative synthesis route for this compound.

Quantitative Data for the Alternative Synthesis Route

Quantitative data for this route is less commonly reported in the literature compared to the Michaelis-Arbuzov pathway. Yields can be variable and are highly dependent on the specific reaction conditions and the nature of the substituted acetic acid used. One study on the synthesis of related bisphosphonic acids from carboxylic acids and phosphorus trichloride reported yields in the range of 38-57%.[5]

Detailed Experimental Protocol

Objective: To synthesize this compound from phosphorus trichloride and a haloacetic acid.

Materials:

-

Phosphorus trichloride (PCl₃)

-

A suitable haloacetic acid (e.g., chloroacetic acid or bromoacetic acid)

-

Methanesulfonic acid (MSA) or another suitable solvent

-

Reaction vessel equipped with a stirrer, dropping funnel, and gas outlet

-

Heating and cooling bath

-

Quenching and work-up apparatus

Procedure: [5]

-

In a reaction vessel, dissolve the haloacetic acid in a suitable solvent such as methanesulfonic acid.

-

Cool the solution to a low temperature (e.g., 0-5°C).

-

Slowly add phosphorus trichloride to the cooled solution while stirring vigorously. The reaction is exothermic and the temperature should be carefully controlled.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a higher temperature (e.g., 70-80°C) for several hours to drive the reaction to completion.

-

The reaction is then carefully quenched by the slow addition of water or an aqueous base.

-

The this compound is then isolated from the aqueous solution, which may involve extraction and subsequent crystallization for purification.

Purification and Characterization

Purification of the final this compound product is crucial to obtain a high-purity compound suitable for research and pharmaceutical applications.

Experimental Workflow for Purification

Caption: General workflow for the purification of this compound.

Common characterization techniques for this compound include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are used to confirm the structure and purity of the compound.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the product.

-

Melting Point Analysis: A sharp melting point range is indicative of high purity.

Conclusion

The synthesis of this compound is a well-established process, with the Michaelis-Arbuzov reaction followed by hydrolysis being the most prominent and efficient method. This guide has provided a detailed overview of the key synthetic routes, including experimental protocols and quantitative data to aid researchers in the successful synthesis of this important molecule. The choice of a specific synthetic route and purification method will depend on the desired scale, purity requirements, and available resources. Careful execution of the described procedures is essential for obtaining high-quality this compound for further research and development.

References

Phosphonoacetic Acid: A Technical Guide to its Biochemical Properties and Antiviral Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphonoacetic acid (PAA) is a simple organophosphorus compound that has been extensively studied for its potent and selective antiviral activity, particularly against members of the Herpesviridae family.[1][2] It serves as a crucial tool in virological research and as a lead compound in the development of antiviral therapeutics. This technical guide provides an in-depth overview of the core biochemical properties of PAA, its mechanism of action, and the experimental methodologies used to characterize its effects.

Mechanism of Action

The primary antiviral action of this compound is the selective inhibition of viral DNA polymerases.[3][4][5] PAA acts as a non-competitive inhibitor with respect to the deoxynucleoside triphosphate (dNTP) substrates.[4] Its chemical structure mimics the pyrophosphate anion, and it is believed to bind to the pyrophosphate-binding site on the viral DNA polymerase.[2] This binding event prevents the cleavage of pyrophosphate from the incoming dNTP, thereby halting the elongation of the nascent DNA chain and terminating viral DNA synthesis.[1][4]

This selective inhibition is a cornerstone of PAA's utility. It exhibits a significantly higher affinity for viral DNA polymerases compared to host cellular DNA polymerases, such as DNA polymerases α, β, and γ.[4][6] This differential sensitivity contributes to its relatively low cytotoxicity at effective antiviral concentrations.[2]

While the primary target is DNA synthesis, this inhibition has downstream consequences. The synthesis of late viral proteins, which are predominantly structural components of the virion, is significantly reduced in the presence of PAA.[3] This is because the replication of viral DNA is a prerequisite for the efficient transcription of late genes. In contrast, the synthesis of early viral proteins, which include the DNA polymerase itself, is largely unaffected.[3]

Quantitative Data on Inhibitory Activity

The antiviral efficacy of this compound is quantified by its 50% inhibitory concentration (IC50) and its inhibition constant (Ki) against viral and cellular DNA polymerases. These values can vary depending on the specific virus, cell line, and assay conditions used.

| Virus | Cell Line | IC50 (µg/mL) | Reference |

| Herpes Simplex Virus Type 1 (HSV-1) | BSC-1 | ~10-20 | [7] |

| Human Cytomegalovirus (CMV) | WI-38 | 50 - 100 | [5] |

| Epstein-Barr Virus (EBV) | Human/Marmoset Lymphoblastoid | >30 | [8] |

| Human Herpesvirus 6 (HHV-6) | Cord Blood Mononuclear Cells | Inhibitory | [9] |

Table 1: Antiviral Activity (IC50) of this compound against Various Herpesviruses

| Enzyme | Source | Ki (µM) | Reference |

| HSV-1 DNA Polymerase | Infected Wi-38 cells | ~0.5 | [10] |

| Human DNA Polymerase α | L1210 cells | Sensitive | [6] |

| Human DNA Polymerase β | L1210 cells | Less Sensitive | [6] |

| Human DNA Polymerase γ | L1210 cells | Less Sensitive | [6] |

Table 2: Inhibition Constants (Ki) and Sensitivity of Viral and Cellular DNA Polymerases to this compound

Development of Resistance

Prolonged exposure of herpesviruses to this compound can lead to the selection of drug-resistant mutants.[1][2] The primary mechanism of resistance is the emergence of point mutations within the viral gene encoding the DNA polymerase (the UL30 gene in HSV).[11] These mutations typically occur in conserved regions of the enzyme and result in a DNA polymerase with reduced affinity for PAA, while often retaining its enzymatic function, albeit sometimes with altered fidelity or processivity.[11]

Experimental Protocols

Plaque Reduction Assay for Antiviral Susceptibility Testing

This assay is the gold standard for determining the in vitro antiviral activity of a compound.[11] It measures the ability of the compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.

Materials:

-

Susceptible host cell line (e.g., Vero cells for HSV)

-

Cell culture medium (e.g., DMEM supplemented with fetal bovine serum)

-

Virus stock of known titer

-

This compound stock solution

-

Overlay medium (e.g., medium containing carboxymethylcellulose or agarose)

-

Crystal violet staining solution

-

6-well or 12-well cell culture plates

Procedure:

-

Seed the cell culture plates with the host cells and incubate until a confluent monolayer is formed.

-

Prepare serial dilutions of the this compound in cell culture medium.

-

Remove the growth medium from the cell monolayers and infect the cells with a standardized amount of virus (typically 100 plaque-forming units per well).

-

After a 1-hour adsorption period, remove the virus inoculum.

-

Add the different concentrations of PAA-containing medium or control medium to the respective wells.

-

Overlay the cell monolayers with the overlay medium containing the corresponding concentrations of PAA.

-

Incubate the plates for 2-3 days to allow for plaque formation.

-

Fix the cells (e.g., with 10% formalin) and stain with crystal violet.

-

Count the number of plaques in each well.

-

The IC50 value is calculated as the concentration of PAA that reduces the number of plaques by 50% compared to the virus control.

DNA Polymerase Inhibition Assay

This in vitro assay directly measures the effect of this compound on the activity of viral DNA polymerase.

Materials:

-

Purified or partially purified viral DNA polymerase

-

Activated DNA template-primer (e.g., activated calf thymus DNA)

-

Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP), with one being radiolabeled (e.g., [³H]dTTP)

-

Reaction buffer (containing Tris-HCl, MgCl₂, KCl, dithiothreitol)

-

This compound stock solution

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, activated DNA, and unlabeled dNTPs.

-

Add varying concentrations of this compound or a control solvent to the reaction tubes.

-

Initiate the reaction by adding the viral DNA polymerase and the radiolabeled dNTP.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.

-

Collect the precipitated DNA on glass fiber filters by vacuum filtration.

-

Wash the filters with TCA and ethanol to remove unincorporated nucleotides.

-

Measure the radioactivity of the filters using a scintillation counter.

-

The inhibitory effect of PAA is determined by the reduction in the incorporation of the radiolabeled nucleotide into the DNA.

Analysis of Viral Protein Synthesis

This method is used to assess the impact of this compound on the synthesis of different classes of viral proteins.

Materials:

-

Host cells and virus

-

This compound

-

Cell culture medium deficient in a specific amino acid (e.g., methionine-free medium)

-

Radiolabeled amino acid (e.g., [³⁵S]methionine)

-

Lysis buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

Autoradiography film or phosphorimager

Procedure:

-

Infect host cells with the virus in the presence or absence of PAA.

-

At different time points post-infection, starve the cells in the amino acid-deficient medium for a short period.

-

Pulse-label the cells with the radiolabeled amino acid for a defined time.

-

Wash the cells and lyse them to release the proteins.

-

Separate the radiolabeled proteins by SDS-PAGE.

-

Visualize the newly synthesized proteins by autoradiography or phosphorimaging.

-

Compare the protein profiles of PAA-treated and untreated infected cells to identify the effects on early and late viral protein synthesis.

Conclusion

This compound remains a pivotal compound in the study of herpesvirus replication and the development of antiviral drugs. Its well-defined mechanism of action, selective targeting of viral DNA polymerase, and the known pathways of resistance make it an invaluable research tool. The experimental protocols outlined in this guide provide a framework for the continued investigation of PAA and the discovery of novel antiviral agents that build upon its legacy.

References

- 1. Herpes simplex virus DNA polymerase as the site of phosphonoacetate sensitivity: temperature-sensitive mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. graphviz.org [graphviz.org]

- 3. Herpes simplex virus resistance and sensitivity to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of activities of DNA polymerase alpha, beta, gamma, and reverse transcriptase of L1210 cells by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchwithrutgers.com [researchwithrutgers.com]

- 6. A comparison of this compound and phosphonoformic acid activity in genital herpes simplex virus type 1 and type 2 infections of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Genetics of resistance to this compound in strain KOS of herpes simplex virus type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mutants of herpes simplex virus types 1 and 2 that are resistant to this compound induce altered DNA polymerase activities in infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of eucaryotic DNA polymerases by phosphonoacetate and phosphonoformate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preferential Inhibition of Herpes-Group Viruses by this compound: Effect on Virus DNA Synthesis and Virus-Induced DNA Polymerase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

Phosphonoacetic Acid: A Technical Guide to its Anti-Herpesvirus Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phosphonoacetic acid (PAA) is a potent and selective inhibitor of herpesvirus replication. Its mechanism of action is centered on the specific targeting of the viral DNA polymerase, an essential enzyme for the propagation of the virus. PAA acts as a noncompetitive inhibitor with respect to deoxynucleoside triphosphates (dNTPs) and an uncompetitive inhibitor concerning the DNA template. This indicates that PAA does not directly compete with the building blocks of DNA for the active site, nor does it bind to the DNA itself. Instead, it is widely accepted that PAA binds to the pyrophosphate binding site of the viral DNA polymerase. This interaction prevents the cleavage of pyrophosphate from the incoming dNTP, thereby halting the elongation of the nascent viral DNA chain. The selectivity of PAA for the viral polymerase over host cellular DNA polymerases provides a therapeutic window, minimizing toxicity to the host. Resistance to PAA can arise through specific mutations in the viral DNA polymerase gene, which alter the enzyme's structure and reduce its affinity for the inhibitor. This technical guide provides an in-depth exploration of the molecular mechanisms, quantitative inhibitory data, and key experimental protocols used to elucidate the action of this compound against herpesviruses.

Core Mechanism of Action

This compound's antiviral activity stems from its direct inhibition of the herpesvirus DNA polymerase.[1][2][3][4][5] This enzyme is crucial for the replication of the viral genome and is a prime target for antiviral therapies.

Specific Inhibition of Viral DNA Polymerase

PAA demonstrates a marked selectivity for herpesvirus DNA polymerases over host cell DNA polymerases.[4] This specificity is the cornerstone of its therapeutic potential, as it allows for the disruption of viral replication with limited impact on the host's cellular processes. The presence of PAA in infected cell cultures leads to a significant reduction in the synthesis of viral DNA.[3][6][7][8] This, in turn, prevents the expression of late viral genes, which are dependent on viral DNA replication, and ultimately halts the production of new, infectious virions.[5] Early viral protein synthesis, however, remains largely unaffected.[5]

Mode of Inhibition: Targeting the Pyrophosphate Binding Site

Kinetic studies have revealed that PAA is a noncompetitive inhibitor with respect to dNTPs and an uncompetitive inhibitor with respect to the DNA template. This inhibition pattern suggests that PAA does not bind to the dNTP binding site or directly to the DNA template. Instead, evidence strongly supports the hypothesis that PAA binds to the pyrophosphate (PPi) binding site on the herpesvirus DNA polymerase.[1]

The normal process of DNA elongation by DNA polymerase involves the incorporation of a dNTP into the growing DNA strand, with the subsequent release of a pyrophosphate molecule. PAA, as a structural analog of pyrophosphate, is thought to occupy the PPi binding site on the enzyme, thereby preventing the release of PPi from the newly added dNTP. This stalls the polymerase on the DNA template and terminates further elongation of the viral DNA chain.

dot

Figure 1: Mechanism of this compound inhibition of herpesvirus DNA polymerase.

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound against various herpesviruses has been quantified through in vitro assays. The 50% inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to evaluate its antiviral efficacy.

| Parameter | Virus | Value | Assay Method | Reference |

| Ki | Herpes Simplex Virus (HSV) | ~0.45 µM | In vitro DNA polymerase inhibition assay | |

| IC50 | Herpes Simplex Virus 1 (HSV-1) | More sensitive than HSV-2 in tissue culture | Plaque Reduction Assay | [9] |

| IC50 | Herpes Simplex Virus 2 (HSV-2) | Less sensitive than HSV-1 in tissue culture | Plaque Reduction Assay | [9] |

| Inhibitory Concentration | Human Cytomegalovirus (CMV) | 50-100 µg/mL | Viral DNA Synthesis Inhibition | [6] |

| Inhibitory Concentration | Varicella-Zoster Virus (VZV) | 25-100 µg/mL | Plaque Reduction Assay | [1] |

| Inhibitory Concentration | Epstein-Barr Virus (EBV) | 0.4 mM (~61.6 µg/mL) | Viral Capsid Antigen Synthesis Inhibition | [10] |

Experimental Protocols

The mechanism of action of this compound has been elucidated through a series of key in vitro experiments. Below are detailed methodologies for these assays.

Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).

Materials:

-

Confluent monolayer of susceptible host cells (e.g., Vero cells for HSV) in 6-well plates.

-

Herpesvirus stock of known titer.

-

Serial dilutions of this compound in cell culture medium.

-

Overlay medium (e.g., cell culture medium containing 1% methylcellulose).

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol).

Procedure:

-

Seed 6-well plates with host cells and grow to confluency.

-

Prepare serial dilutions of the herpesvirus stock.

-

Remove the growth medium from the cell monolayers and infect with a standardized amount of virus (e.g., 100 plaque-forming units per well).

-

Allow the virus to adsorb for 1-2 hours at 37°C.

-

Remove the viral inoculum and wash the cell monolayers with phosphate-buffered saline (PBS).

-

Add the overlay medium containing various concentrations of this compound to the wells.

-

Incubate the plates at 37°C in a CO2 incubator for a period that allows for plaque formation (typically 2-4 days, depending on the virus).

-

After incubation, remove the overlay medium and fix the cells with methanol.

-

Stain the cells with crystal violet solution for 10-15 minutes.

-

Gently wash the plates with water and allow them to dry.

-

Count the number of plaques in each well.

-

The IC50 value is calculated as the concentration of PAA that reduces the number of plaques by 50% compared to the untreated control.

dot```dot graph "Plaque_Reduction_Assay" { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Seed_Cells [label="Seed host cells in 6-well plates"]; Infect_Cells [label="Infect cells with herpesvirus"]; Adsorb_Virus [label="Allow virus to adsorb"]; Add_PAA_Overlay [label="Add overlay medium with serial dilutions of PAA"]; Incubate [label="Incubate for plaque formation"]; Fix_and_Stain [label="Fix and stain with crystal violet"]; Count_Plaques [label="Count plaques"]; Calculate_IC50 [label="Calculate IC50 value", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Seed_Cells; Seed_Cells -> Infect_Cells; Infect_Cells -> Adsorb_Virus; Adsorb_Virus -> Add_PAA_Overlay; Add_PAA_Overlay -> Incubate; Incubate -> Fix_and_Stain; Fix_and_Stain -> Count_Plaques; Count_Plaques -> Calculate_IC50; }

Figure 3: Experimental workflow for the in vitro DNA polymerase inhibition assay.

Pyrophosphate Exchange Assay

This assay provides evidence for PAA binding to the pyrophosphate binding site of the DNA polymerase by measuring the exchange of radiolabeled pyrophosphate ([32P]PPi) into dNTPs.

Materials:

-

Purified herpesvirus DNA polymerase.

-

DNA template-primer.

-

Deoxynucleoside triphosphates (dNTPs).

-

Radiolabeled pyrophosphate ([32P]PPi).

-

Reaction buffer.

-

This compound.

-

Thin-layer chromatography (TLC) system or activated charcoal binding assay.

Procedure:

-

Set up reaction mixtures containing the reaction buffer, DNA template-primer, a single dNTP, and [32P]PPi.

-

Add this compound to the test reactions.

-

Initiate the reaction by adding the purified herpesvirus DNA polymerase.

-

Incubate the reactions at 37°C.

-

The polymerase will catalyze the exchange of [32P]PPi into the dNTP.

-

Stop the reaction and separate the [32P]dNTP from the unreacted [32P]PPi using either TLC or an activated charcoal binding assay.

-

Quantify the amount of [32P]dNTP formed.

-

Inhibition of the pyrophosphate exchange reaction by PAA indicates that it competes with PPi for the same binding site on the enzyme.

Resistance to this compound

The development of resistance to this compound in herpesviruses is primarily attributed to mutations within the viral DNA polymerase gene. [5]These mutations typically occur in regions of the enzyme that are critical for PAA binding, without significantly compromising the polymerase's ability to replicate viral DNA. The emergence of PAA-resistant strains is a concern in clinical settings and underscores the importance of understanding the molecular basis of drug-target interactions for the development of new antiviral agents.

Conclusion

This compound serves as a classic example of a targeted antiviral agent. Its specific inhibition of the herpesvirus DNA polymerase, through a well-defined mechanism involving the pyrophosphate binding site, provides a clear rationale for its antiviral activity. The quantitative data on its inhibitory potency and the detailed experimental protocols used to characterize its action offer a robust framework for further research and development in the field of anti-herpesvirus therapy. Understanding the molecular intricacies of PAA's mechanism of action continues to inform the design of novel antiviral drugs with improved efficacy and resistance profiles.

References

- 1. The effect of this compound on the in vitro replication of varicella-zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Human cytomegalovirus. IV. Specific inhibition of virus-induced DNA polymerase activity and viral DNA replication by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiviral potential of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Herpes simplex virus resistance and sensitivity to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preferential Inhibition of Herpes-Group Viruses by this compound: Effect on Virus DNA Synthesis and Virus-Induced DNA Polymerase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of herpes simplex virus replication by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preferential inhibition of herpes-group viruses by this compound: effect on virus DNA synthesis and virus-induced DNA polymerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A comparison of this compound and phosphonoformic acid activity in genital herpes simplex virus type 1 and type 2 infections of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of Epstein-Barr virus DNA synthesis and late gene expression by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Phosphonoacetic Acid: A Technical Guide to its Function as a Viral DNA Polymerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphonoacetic acid (PAA) is a non-nucleoside pyrophosphate analog that has been extensively studied for its potent and selective inhibition of viral DNA polymerases, particularly those of the Herpesviridae family. This document provides an in-depth technical overview of PAA, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its study, and the mechanisms of viral resistance. Visualized through logical diagrams and structured data tables, this guide serves as a comprehensive resource for researchers engaged in antiviral drug discovery and development.

Mechanism of Action

This compound's primary antiviral activity stems from its direct inhibition of viral DNA polymerase.[1][2] Unlike nucleoside analogs, PAA does not require intracellular activation via phosphorylation. It acts as a non-competitive inhibitor with respect to the deoxynucleoside triphosphate (dNTP) substrates and the DNA template.[3]

PAA specifically targets the pyrophosphate binding site on the viral DNA polymerase.[3] During DNA synthesis, the polymerase catalyzes the incorporation of a dNTP into the growing DNA chain, releasing a pyrophosphate (PPi) molecule. PAA mimics this PPi molecule, binding to the polymerase at or near the PPi binding site. This binding event is thought to lock the enzyme in a conformation that prevents the translocation of the DNA template-primer, thereby halting further DNA elongation.[3]

The inhibitory effect of PAA is highly selective for viral DNA polymerases over host cellular DNA polymerases, which accounts for its relatively low cytotoxicity.[4][5] This selectivity is a critical attribute for a successful antiviral agent. Inhibition of viral DNA replication by PAA consequently blocks the synthesis of late viral proteins, whose expression is dependent on the amplification of the viral genome.[1][6][7]

Figure 1: PAA's disruption of the viral replication cycle.

Quantitative Data on Inhibitory Activity

The efficacy of this compound has been quantified against various viral and cellular DNA polymerases. The following tables summarize the 50% inhibitory concentrations (IC50) and inhibition constants (Ki) reported in the literature.

| Table 1: Inhibition of Viral DNA Polymerases by this compound | ||

| Virus | Enzyme | IC50 / Ki (µM) |

| Herpes Simplex Virus 1 (HSV-1) | DNA Polymerase | 0.3 - 1.5 |

| Herpes Simplex Virus 2 (HSV-2) | DNA Polymerase | 0.3 - 1.5 |

| Human Cytomegalovirus (HCMV) | DNA Polymerase | ~1.0 |

| Epstein-Barr Virus (EBV) | DNA Polymerase | ~0.4 |

| Varicella-Zoster Virus (VZV) | DNA Polymerase | Not specified, but replication inhibited |

| Human Herpesvirus 6 (HHV-6) | DNA Polymerase | Not specified, but activity inhibited |

| Table 2: Inhibition of Cellular DNA Polymerases by this compound | ||

| Organism | Enzyme | IC50 / Ki (µM) |

| Human (HeLa cells) | DNA Polymerase α | 25 - 100 |

| Human (HeLa cells) | DNA Polymerase β | > 1000 |

| Human (HeLa cells) | DNA Polymerase γ | > 1000 |

Note: The values presented are approximate and can vary depending on the specific experimental conditions, such as substrate concentrations and pH.

Experimental Protocols

DNA Polymerase Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of this compound on viral DNA polymerase activity.

Materials:

-

Purified viral DNA polymerase

-

Activated calf thymus DNA (template-primer)

-

Deoxynucleoside triphosphates (dATP, dGTP, dCTP, dTTP), one of which is radiolabeled (e.g., [³H]dTTP)

-

Reaction buffer (e.g., Tris-HCl with MgCl₂, DTT, and KCl)

-

This compound stock solution

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, activated calf thymus DNA, and three unlabeled dNTPs.

-

Aliquot the reaction mixture into a series of microcentrifuge tubes.

-

Add varying concentrations of this compound to the tubes. Include a no-PAA control.

-

Pre-incubate the mixtures at the optimal temperature for the polymerase (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding the radiolabeled dNTP and the purified viral DNA polymerase to each tube.

-

Incubate the reactions at the optimal temperature for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding cold TCA.

-

Precipitate the newly synthesized DNA on ice for at least 30 minutes.

-

Collect the precipitated DNA by vacuum filtration onto glass fiber filters.

-

Wash the filters with cold TCA and then ethanol.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each PAA concentration relative to the no-PAA control and determine the IC50 value.

Figure 2: Workflow for a DNA polymerase inhibition assay.

Plaque Reduction Assay

This protocol is for determining the antiviral activity of this compound in a cell-based assay.[8][9]

Materials:

-

A susceptible host cell line (e.g., Vero cells for HSV)

-

Complete growth medium

-

Virus stock of known titer

-

This compound stock solution

-

Overlay medium (e.g., growth medium with methylcellulose or agarose)

-

Fixing solution (e.g., 10% formalin)

-

Staining solution (e.g., crystal violet)

-

Multi-well cell culture plates

Procedure:

-

Seed the multi-well plates with host cells to form a confluent monolayer.

-

Prepare serial dilutions of the virus stock.

-

Prepare serial dilutions of this compound in growth medium.

-

When the cell monolayer is confluent, remove the growth medium.

-

Infect the cells with a standardized amount of virus (e.g., 100 plaque-forming units per well).

-

Allow the virus to adsorb for 1-2 hours at 37°C.

-

Remove the viral inoculum and wash the cells with phosphate-buffered saline (PBS).

-

Add the overlay medium containing the different concentrations of PAA to the respective wells. Include a no-PAA control.

-

Incubate the plates at 37°C in a CO₂ incubator until plaques are visible in the control wells (typically 2-4 days).

-

Fix the cells with the fixing solution.

-

Stain the cells with crystal violet solution and then gently wash with water.

-

Count the number of plaques in each well.

-

Calculate the percent plaque reduction for each PAA concentration compared to the no-PAA control and determine the IC50 value.

Figure 3: Workflow for a plaque reduction assay.

Viral Resistance to this compound

Resistance to this compound can arise through mutations in the viral DNA polymerase gene.[2][10][11] These mutations typically occur in conserved regions of the polymerase that are involved in substrate binding or catalysis. The emergence of PAA-resistant strains involves the selection of mutants that are progressively better adapted to replicate in the presence of the drug.[1]

Studies with herpes simplex virus have identified specific amino acid substitutions in the DNA polymerase that confer resistance to PAA.[12] The resistance phenotype observed in cell culture (e.g., increased plaque formation in the presence of PAA) correlates with the resistance of the purified mutant DNA polymerase to the drug in vitro.[1]

| Table 3: Examples of PAA Resistance Mutations in HSV-1 DNA Polymerase | |

| Region | Amino Acid Substitution |

| II | Alanine to Valine |

| III | Serine to Asparagine |

| V | Cysteine to Tyrosine |

The study of PAA-resistant mutants has been instrumental in confirming that the viral DNA polymerase is the direct target of the drug and has aided in the genetic mapping of the polymerase gene.[12]

References

- 1. Herpes simplex virus resistance and sensitivity to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Inhibition of eucaryotic DNA polymerases by phosphonoacetate and phosphonoformate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preferential Inhibition of Herpes-Group Viruses by this compound: Effect on Virus DNA Synthesis and Virus-Induced DNA Polymerase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preferential inhibition of herpes-group viruses by this compound: effect on virus DNA synthesis and virus-induced DNA polymerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Inhibition of Frog Virus 3 Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Herpesvirus Late Gene Expression: A Viral-Specific Pre-initiation Complex Is Key - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A simplified plaque reduction assay for antiviral agents from plants. Demonstration of frequent occurrence of antiviral activity in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound-Resistant Mutants of Herpes Simplex Virus: Effect of this compound on Virus Replication and In Vitro Deoxyribonucleic Acid Synthesis in Isolated Nuclei - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound-resistant mutants of herpes simplex virus: effect of this compound on virus replication and in vitro deoxyribonucleic acid synthesis in isolated nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Herpes simplex virus DNA polymerase as the site of phosphonoacetate sensitivity: temperature-sensitive mutants - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Phosphonoacetic Acid: A Deep Dive into Antiviral Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphonoacetic acid (PAA) is a potent and selective inhibitor of viral DNA polymerases, exhibiting significant antiviral activity, particularly against herpesviruses. Its mechanism of action and the specific structural features required for this activity have been the subject of extensive research, providing a classic case study in structure-activity relationships (SAR). This technical guide delves into the core principles of PAA's SAR, presenting key quantitative data, detailed experimental protocols for its evaluation, and visual representations of its molecular interactions and experimental workflows.

Core Concepts of this compound's Structure-Activity Relationship

The antiviral activity of this compound is intrinsically linked to its unique chemical structure, which allows it to selectively target and inhibit viral DNA polymerases. The fundamental SAR principles are as follows:

-

Essential Functional Groups: Both the phosphono (-PO(OH)₂) and the carboxyl (-COOH) groups are absolutely essential for antiviral activity. Replacement of either group leads to a complete loss of function[1][2]. These two acidic moieties are crucial for the molecule's interaction with the pyrophosphate binding site on the viral DNA polymerase.

-

Critical Internuclear Distance: The distance between the phosphono and carboxyl groups is a critical determinant of activity. Increasing this distance by inserting additional methylene groups between them results in a significant decrease or complete loss of antiviral efficacy[1][2]. This strict spatial requirement underscores the precise fit needed within the enzyme's active site.

-

Methylene Bridge Modifications: While substitutions on the central methylene carbon are generally detrimental to activity, some modifications are tolerated to a limited extent, albeit with reduced potency[1][2]. This suggests that while the core scaffold is vital, minor steric changes can be accommodated, potentially influencing pharmacokinetic properties.

-

Esterification Reduces Potency: Conversion of the phosphono or carboxyl groups into their corresponding esters significantly diminishes or abolishes antiviral activity in in-vitro enzyme assays[3]. However, some ester derivatives, considered prodrugs, may exhibit activity in cell-based assays, presumably after intracellular hydrolysis back to the active PAA form[4].

Quantitative Analysis of PAA and its Analogs

The inhibitory effects of PAA and its derivatives have been quantified using various assays, primarily focusing on the inhibition of viral DNA polymerase and the reduction of viral replication in cell culture. The following tables summarize key quantitative data from published studies.

| Compound | Target Enzyme/Virus | Assay Type | IC50 (µM) | Reference |

| This compound (PAA) | Herpes Simplex Virus 1 DNA Polymerase | Enzyme Inhibition Assay | 0.5 | [2] |

| This compound (PAA) | Human Herpesvirus 6 DNA Polymerase | Enzyme Inhibition Assay | ~1.0 | [5] |

| Phosphonoformic acid (PFA) | Herpes Simplex Virus 1 DNA Polymerase | Enzyme Inhibition Assay | 0.6 | [2] |

| Phosphonopropionic acid | Herpes Simplex Virus 1 DNA Polymerase | Enzyme Inhibition Assay | >1000 | [6] |

| Ethyl phosphonoacetate | Herpes Simplex Virus 1 DNA Polymerase | Enzyme Inhibition Assay | 100 | [2] |

| Phenyl phosphonoacetate | Herpes Simplex Virus 1 DNA Polymerase | Enzyme Inhibition Assay | 300 | [2] |

Table 1: Inhibitory Concentration (IC50) of PAA and Analogs against Viral DNA Polymerase.

| Compound | Virus | Cell Line | Assay Type | EC50 (µg/mL) | Reference |

| This compound (PAA) | Herpes Simplex Virus 1 (HSV-1) | Vero | Plaque Reduction Assay | 10 | [7] |

| This compound (PAA) | Herpes Simplex Virus 2 (HSV-2) | Vero | Plaque Reduction Assay | 10 | [7] |

| BUdR-PAA derivative | Herpes Simplex Virus 1 (HSV-1) | - | Antiviral Assay | Highly Active | [4] |

| BUdR-PFA derivative | Herpes Simplex Virus 2 (HSV-2) | - | Antiviral Assay | Highly Active | [4] |

Table 2: Effective Concentration (EC50) of PAA and Derivatives in Cell-Based Antiviral Assays.

Experimental Protocols

Viral DNA Polymerase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified viral DNA polymerase.

a. Purification of Viral DNA Polymerase:

-

Infect susceptible host cells (e.g., HeLa or Vero cells) with a high multiplicity of infection of the target virus (e.g., Herpes Simplex Virus).

-

After incubation to allow for maximal virus replication, harvest the infected cells.

-

Lyse the cells using a hypotonic buffer followed by Dounce homogenization.

-

Centrifuge the lysate to pellet nuclei and cellular debris.

-

Subject the nuclear extract to a series of column chromatography steps for purification. A typical scheme involves:

-

DEAE-cellulose chromatography.

-

Phosphocellulose chromatography.

-

DNA-cellulose affinity chromatography.

-

-

Elute the polymerase and collect fractions. Assay fractions for DNA polymerase activity to identify those containing the purified enzyme.

-

Pool active fractions and dialyze against a storage buffer containing glycerol for stability.

b. Inhibition Assay Protocol:

-

Prepare a reaction mixture containing:

-

Assay buffer (e.g., Tris-HCl with MgCl₂ and KCl).

-

Activated calf thymus DNA (as a template-primer).

-

A mixture of three unlabeled deoxynucleoside triphosphates (dATP, dGTP, dCTP).

-

A radiolabeled deoxynucleoside triphosphate (e.g., [³H]dTTP).

-

Purified viral DNA polymerase.

-

-

Add varying concentrations of the test compound (e.g., PAA or its analogs) to the reaction tubes. Include a control with no inhibitor.

-

Initiate the reaction by adding the enzyme and incubate at the optimal temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a strong acid (e.g., trichloroacetic acid, TCA) to precipitate the newly synthesized DNA.

-

Collect the precipitated DNA on glass fiber filters and wash thoroughly to remove unincorporated radiolabeled nucleotides.

-

Measure the radioactivity of the filters using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

-

Determine the IC50 value, the concentration of the compound that causes 50% inhibition of enzyme activity, by plotting the percentage of inhibition against the compound concentration.

Plaque Reduction Assay

This cell-based assay determines the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.

-

Seed a monolayer of susceptible host cells (e.g., Vero cells) in multi-well plates and grow to confluency.

-

Prepare serial dilutions of the virus stock in a serum-free medium.

-

Prepare serial dilutions of the test compound in a cell culture medium.

-

Remove the growth medium from the confluent cell monolayers and infect the cells with a standardized amount of virus (typically 50-100 plaque-forming units per well).

-

After a viral adsorption period (e.g., 1 hour at 37°C), remove the virus inoculum.

-

Overlay the cell monolayers with a semi-solid medium (e.g., containing carboxymethyl cellulose or agarose) that includes the different concentrations of the test compound. Include a virus control (no compound) and a cell control (no virus, no compound).

-

Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-4 days, depending on the virus).

-

After incubation, fix the cells (e.g., with formaldehyde) and stain them with a vital stain (e.g., crystal violet). The viable cells will stain, while the areas of cell death due to viral lysis (plaques) will remain clear.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

-

Determine the EC50 value, the concentration of the compound that reduces the number of plaques by 50%.

Visualizing the Molecular and Experimental Landscape

Mechanism of Action of this compound

Caption: PAA competitively inhibits the pyrophosphate binding site on viral DNA polymerase.

Key Structural Features of this compound for Antiviral Activity

Caption: The essential functional groups and spacing in PAA for antiviral activity.

Experimental Workflow for a Plaque Reduction Assay

Caption: A streamlined workflow for determining antiviral efficacy using a plaque reduction assay.

Conclusion

The structure-activity relationship of this compound provides a clear and compelling example of the principles of rational drug design. The stringent requirements for its two acidic functional groups and their spatial separation highlight the specificity of its interaction with the viral DNA polymerase. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers in the field of antiviral drug discovery and development, facilitating further investigation into this important class of inhibitors and the design of novel therapeutic agents.

References

- 1. Inhibition of DNA Polymerase from Herpes Simplex Virus-Infected Wi-38 Cells by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiviral potential of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and antiviral activity of phosphonoacetic and phosphonoformic acid esters of 5-bromo-2'-deoxyuridine and related pyrimidine nucleosides and acyclonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound inhibits replication of human herpesvirus-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound-resistant mutants of herpes simplex virus: effect of this compound on virus replication and in vitro deoxyribonucleic acid synthesis in isolated nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phosphonoformate and phosphonoacetate derivatives of 5-substituted 2'-deoxyuridines: synthesis and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Phosphonoacetic Acid: A Technical Guide to its Role in Inhibiting Viral Replication

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphonoacetic acid (PAA) is a non-nucleoside analog that has been extensively studied for its potent antiviral properties, particularly against members of the Herpesviridae family. This technical guide provides an in-depth analysis of the molecular mechanisms by which PAA inhibits viral replication. It details the compound's primary target, the viral DNA polymerase, and elucidates its mode of action as a non-competitive inhibitor. This document also presents a compilation of quantitative data on its efficacy against various viruses, detailed experimental protocols for assessing its antiviral activity, and visual representations of the relevant biological pathways and experimental workflows.

Introduction

This compound is a simple organophosphorus compound that has demonstrated significant and selective inhibition of the replication of several DNA viruses.[1] Its discovery as an antiviral agent has been pivotal in understanding the function of viral DNA polymerases and has served as a prototype for the development of other pyrophosphate analog inhibitors. This guide will explore the core aspects of PAA's antiviral activity, providing researchers and drug development professionals with a comprehensive resource on its mechanism of action.

Mechanism of Action

The primary molecular target of this compound is the viral DNA polymerase, an essential enzyme for the replication of the viral genome.[2] PAA's inhibitory effect is highly selective for viral DNA polymerases over cellular DNA polymerases, which accounts for its relatively low cytotoxicity.[1]

Inhibition of Viral DNA Polymerase

PAA acts as a non-competitive inhibitor of the viral DNA polymerase with respect to deoxynucleoside triphosphates (dNTPs).[1] It is believed to bind to the pyrophosphate binding site on the viral DNA polymerase, thereby preventing the cleavage of pyrophosphate from the incoming dNTP and its subsequent incorporation into the growing DNA chain.[1] Kinetic analyses have shown that PAA does not compete with the DNA template for binding to the polymerase.[1]

Effect on Viral DNA Synthesis

By inhibiting the viral DNA polymerase, PAA directly halts the synthesis of viral DNA.[3] This blockade of genome replication prevents the production of new progeny virions. Studies have shown that in the presence of inhibitory concentrations of PAA, early viral protein synthesis proceeds normally, but the synthesis of late viral proteins, which is dependent on viral DNA replication, is significantly reduced.[2]

Resistance to this compound

Viral resistance to PAA has been observed and is primarily associated with mutations in the gene encoding the viral DNA polymerase.[2] These mutations often occur in conserved regions of the enzyme and lead to a decreased affinity of the polymerase for PAA, while still maintaining its enzymatic function. The emergence of PAA-resistant strains has been a valuable tool in genetic studies of herpesviruses.[2]

Quantitative Data: Antiviral Activity of this compound

The inhibitory activity of this compound has been quantified against a range of viruses. The following tables summarize the 50% inhibitory concentration (IC50) and inhibition constant (Ki) values obtained from various studies.

| Virus Family | Virus | Assay Type | Cell Type | IC50 (µg/mL) | Reference |

| Herpesviridae | Herpes Simplex Virus Type 1 (HSV-1) | Plaque Reduction | BSC-1 | Not specified, but replication is inhibited | [3] |

| Herpesviridae | Human Cytomegalovirus (HCMV) | DNA Synthesis Inhibition | WI-38 | 50-100 | [4] |

| Herpesviridae | Epstein-Barr Virus (EBV) | Viral Capsid Antigen Synthesis Inhibition | Lymphoblastoid cell lines | ≥30 | [5] |

| Herpesviridae | Human Herpesvirus 6 (HHV-6) | Replication Inhibition | Mononuclear cells | Not specified, but replication is inhibited | [6][7] |

| Poxviridae | Vaccinia Virus | Growth Inhibition | HeLa and BSC-1 | ≥200 | [8] |

| Enzyme Source | Inhibition Constant (Ki) (µM) | Reference |

| Vaccinia Virus DNA Polymerase (Wild-type) | ~25 | [8] |

| Vaccinia Virus DNA Polymerase (PAA-resistant mutant) | ~300 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antiviral activity of this compound.

Plaque Reduction Assay

This assay is a standard method for determining the concentration of an antiviral compound that inhibits the formation of viral plaques by a certain percentage (typically 50%, the IC50).

Materials:

-

Confluent monolayer of susceptible host cells (e.g., Vero cells for HSV) in 6-well plates.

-

Virus stock of known titer.

-

Serial dilutions of this compound.

-

Culture medium (e.g., DMEM with 2% fetal bovine serum).

-

Overlay medium (e.g., culture medium with 0.5% methylcellulose).

-

Staining solution (e.g., 0.1% crystal violet in 20% ethanol).

-

Phosphate-buffered saline (PBS).

Procedure:

-

Seed 6-well plates with host cells and grow to confluence.

-

Prepare serial dilutions of PAA in culture medium.

-

Remove the growth medium from the cell monolayers and wash with PBS.

-

Infect the cells with a dilution of virus that will produce approximately 50-100 plaques per well.

-

After a 1-hour adsorption period at 37°C, remove the virus inoculum.

-

Add the overlay medium containing the different concentrations of PAA to the respective wells.

-

Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.

-

Aspirate the overlay medium and fix the cells with 10% formalin for 30 minutes.

-

Stain the cells with crystal violet solution for 15-30 minutes.

-

Gently wash the wells with water and allow them to dry.

-

Count the number of plaques in each well.

-

Calculate the IC50 value by plotting the percentage of plaque inhibition against the logarithm of the PAA concentration.

DNA Polymerase Inhibition Assay

This assay directly measures the inhibitory effect of PAA on the activity of viral DNA polymerase.

Materials:

-

Purified or partially purified viral DNA polymerase.

-

Activated DNA template (e.g., activated calf thymus DNA).

-

Deoxynucleoside triphosphates (dATP, dGTP, dCTP).

-

Radiolabeled dNTP (e.g., [³H]dTTP or [α-³²P]dCTP).[9]

-

Reaction buffer (containing Tris-HCl, MgCl₂, DTT).

-

Serial dilutions of this compound.

-

Trichloroacetic acid (TCA).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, activated DNA template, unlabeled dNTPs, and the radiolabeled dNTP.

-

Add the viral DNA polymerase to the reaction mixture.

-

Add the different concentrations of PAA to the respective reaction tubes.

-

Initiate the reaction by incubating at the optimal temperature for the polymerase (e.g., 37°C).

-

At various time points, stop the reaction by adding cold TCA.

-

Precipitate the newly synthesized, radiolabeled DNA on ice.

-

Collect the precipitated DNA on glass fiber filters by vacuum filtration.

-

Wash the filters with cold TCA and then ethanol.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Determine the rate of DNA synthesis for each PAA concentration and calculate the Ki value.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows related to the action of this compound.

Caption: Mechanism of this compound (PAA) Inhibition of Viral DNA Replication.

Caption: Herpes Simplex Virus (HSV) DNA Replication Signaling Pathway.[10][11][12][13][14]

Caption: Experimental Workflow for Antiviral Drug Screening.

References

- 1. Antiviral potential of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Herpes simplex virus resistance and sensitivity to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound-resistant mutants of herpes simplex virus: effect of this compound on virus replication and in vitro deoxyribonucleic acid synthesis in isolated nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preferential Inhibition of Herpes-Group Viruses by this compound: Effect on Virus DNA Synthesis and Virus-Induced DNA Polymerase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential effect of this compound on the expression of Epstein-Barr viral antigens and virus production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound inhibits replication of human herpesvirus-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Susceptibility of human herpesvirus 6 to antivirals in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Genetic evidence for vaccinia virus-encoded DNA polymerase: isolation of phosphonoacetate-resistant enzyme from the cytoplasm of cells infected with mutant virus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. revvity.com [revvity.com]

- 10. researchgate.net [researchgate.net]

- 11. pnas.org [pnas.org]

- 12. HSV-1 DNA Replication—Coordinated Regulation by Viral and Cellular Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Herpes Simplex Viruses: Mechanisms of DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Antiviral Assay of Phosphonoacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphonoacetic acid (PAA) is a well-characterized antiviral compound that selectively inhibits the replication of herpesviruses. Its mechanism of action involves the specific inhibition of the virus-encoded DNA polymerase, making it an important tool for virological research and a reference compound in the development of new anti-herpesvirus agents.[1][2][3] These application notes provide a detailed protocol for determining the in vitro antiviral activity and cytotoxicity of this compound.

Mechanism of Action

This compound is a non-competitive inhibitor of viral DNA polymerase.[2] It mimics the pyrophosphate molecule and binds to the pyrophosphate-binding site on the viral DNA polymerase.[4][5] This binding event prevents the cleavage of pyrophosphate from deoxynucleoside triphosphates (dNTPs), thereby halting the elongation of the nascent viral DNA chain and preventing viral replication.[2] Notably, PAA exhibits a higher affinity for viral DNA polymerases than for host cell DNA polymerases, which accounts for its selective antiviral activity and relatively low cytotoxicity.[2][3]

Caption: Mechanism of action of this compound (PAA).

Experimental Protocols

Cytotoxicity Assay

A cytotoxicity assay is essential to determine the concentration range of the test compound that is non-toxic to the host cells. This ensures that any observed antiviral effect is due to the specific inhibition of viral replication and not a consequence of cell death.[6][7] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method for assessing cell viability.[6][8]

Materials:

-

Host cells (e.g., Vero cells, WI-38 cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound (PAA)

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 20% SDS in 50% dimethylformamide)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Protocol:

-